molecular formula C20H19NO3S B4925313 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide

3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide

Cat. No. B4925313
M. Wt: 353.4 g/mol
InChI Key: BGAOUGDMKFPYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promise in various applications, including as a potential drug candidate for the treatment of several diseases. In

Mechanism of Action

3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide works by inhibiting the activity of specific enzymes, such as histone deacetylases and protein tyrosine phosphatases, which play a role in cancer cell growth and insulin signaling pathways. 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide also activates certain pathways that lead to apoptosis, or programmed cell death, in cancer cells. In neurodegenerative diseases, 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide has been shown to protect neurons from damage and reduce inflammation.
Biochemical and Physiological Effects:
3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide inhibits cell growth and induces apoptosis. In diabetes, 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide improves glucose tolerance and insulin sensitivity. In neurodegenerative diseases, 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide protects neurons from damage and reduces inflammation.

Advantages and Limitations for Lab Experiments

3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide has several advantages for lab experiments, including its ability to inhibit specific enzymes and activate certain pathways. However, 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide also has limitations, such as its potential toxicity and the need for further research to fully understand its mechanisms of action.

Future Directions

There are several future directions for 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide research, including further studies on its mechanisms of action, toxicity, and potential use in combination with other drugs. 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide may also have potential applications in other diseases, such as autoimmune disorders and cardiovascular disease. Further research is needed to fully understand the potential of 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide as a therapeutic agent.
In conclusion, 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide is a promising compound with potential applications in cancer, diabetes, and neurodegenerative diseases. Its ability to inhibit specific enzymes and activate certain pathways make it a valuable tool for scientific research. Further research is needed to fully understand its mechanisms of action and potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide involves the reaction of 2-naphthylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide.

Scientific Research Applications

3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide has been studied for its potential use as a therapeutic agent in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. Research has shown that 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, studies have shown that 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide can improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes. 3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide has also been shown to have neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-naphthalen-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-15-6-10-19(11-7-15)25(23,24)13-12-20(22)21-18-9-8-16-4-2-3-5-17(16)14-18/h2-11,14H,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAOUGDMKFPYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methylphenyl)sulfonyl-N-naphthalen-2-ylpropanamide

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